
2-(2,2-Dinitropropyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dinitropropyl)-1,3-dioxolane is a chemical compound known for its energetic properties. It is often used in the field of energetic materials, particularly in the formulation of plastic-bonded explosives and propellants. The compound’s structure includes a dioxolane ring with a 2,2-dinitropropyl group attached, which contributes to its high energy content and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dinitropropyl)-1,3-dioxolane typically involves the reaction of 2,2-dinitropropanol with a suitable dioxolane precursor under acidic conditions. The reaction is carried out at low temperatures to prevent decomposition of the sensitive nitro groups. Commonly, an acid catalyst such as sulfuric acid or a Lewis acid is used to facilitate the reaction. The reaction mixture is then quenched with water and neutralized with an aqueous hydroxide solution to isolate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety during production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dinitropropyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products include dinitro derivatives with higher oxidation states.
Reduction: Amino derivatives are formed.
Substitution: Various substituted dioxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2-Dinitropropyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of its energetic properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Widely used in the production of plastic-bonded explosives and propellants, contributing to the development of advanced energetic materials
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dinitropropyl)-1,3-dioxolane involves the release of energy through the decomposition of its nitro groups. The compound undergoes thermal decomposition, leading to the formation of gaseous products and the release of a significant amount of energy. This process is autocatalytic in nature, meaning that the decomposition products can further catalyze the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2-dinitropropyl) acetal
- Bis(2,2-dinitropropyl) formal
- 2,2-Dinitropropyl acrylate
Uniqueness
2-(2,2-Dinitropropyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which provides additional stability compared to other similar compounds. This stability makes it a valuable component in the formulation of energetic materials, offering a balance between energy content and safety .
Propiedades
Número CAS |
106334-28-5 |
|---|---|
Fórmula molecular |
C6H10N2O6 |
Peso molecular |
206.15 g/mol |
Nombre IUPAC |
2-(2,2-dinitropropyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H10N2O6/c1-6(7(9)10,8(11)12)4-5-13-2-3-14-5/h5H,2-4H2,1H3 |
Clave InChI |
GKMOLYWAJASNBK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1OCCO1)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



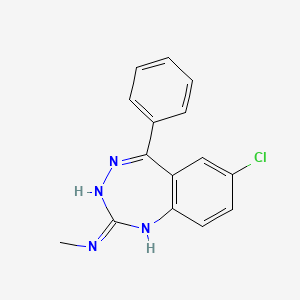
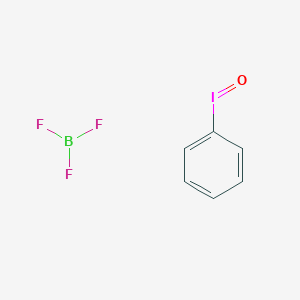
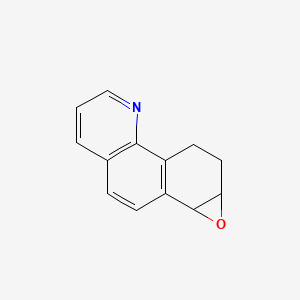
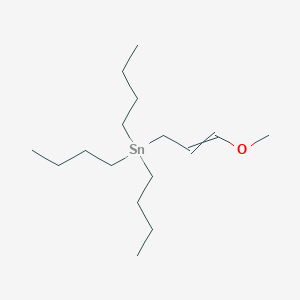


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
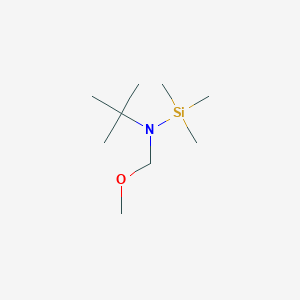
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)
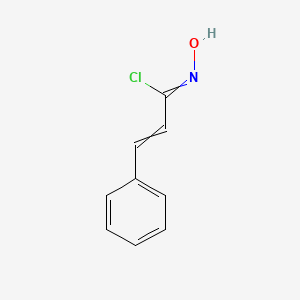
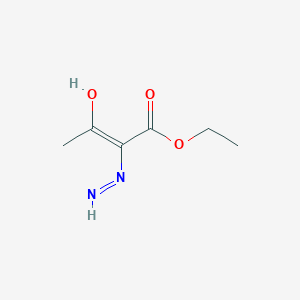
![2,2-Dibromo-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14317386.png)
